9-Riburonosyladenine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
9-Riburonosyladenine is a purine nucleoside characterized by the presence of adenine linked to a ribose sugar. Its chemical structure includes a ribofuranose moiety, which is a five-membered ring containing four carbon atoms and one oxygen atom, attached to the nitrogenous base adenine at the 9-position. This compound plays a significant role in various biological processes, particularly in the context of nucleic acid metabolism and cellular signaling.
- Modulation of nucleic acid structure and function: The presence of the carboxylic acid group might alter interactions with other molecules, potentially affecting DNA or RNA structure and function.
- Signaling molecule: It's possible that 9-riburonosyladenine acts as a signaling molecule in specific cellular processes, although further research is needed.
Nucleotide Analog Studies:
Due to its structural similarity to adenosine, 9-Riburonosyladenine can be used as a substitute in studies of nucleotide function. Researchers can investigate how replacing the hydroxyl group at the 5' carbon with a carboxyl group affects enzymatic processes and cellular pathways that rely on adenosine. This can provide insights into the specific roles of different functional groups within the molecule [, ].
- Synthesis Reactions: 9-Riburonosyladenine can be synthesized through the glycosylation of adenine with ribose. The reaction typically involves the formation of a glycosidic bond between the nitrogen atom of adenine and the anomeric carbon of ribose.
- Decomposition Reactions: Under certain conditions, such as exposure to strong acids or bases, 9-riburonosyladenine may decompose into its constituent parts: adenine and ribose.
- Redox Reactions: In biological systems, 9-riburonosyladenine can participate in redox reactions, particularly involving its phosphorylation or dephosphorylation, which alters its energy state and biological activity.
9-Riburonosyladenine exhibits various biological activities, primarily as a signaling molecule. It is involved in:
- Cellular Signaling: This compound acts as a precursor for adenosine triphosphate (ATP) and other adenine derivatives, playing a crucial role in energy transfer within cells.
- Regulation of Gene Expression: By participating in nucleotide metabolism, 9-riburonosyladenine influences gene expression and cellular responses to environmental stimuli.
- Antioxidant Activity: Some studies suggest that derivatives of 9-riburonosyladenine may exhibit antioxidant properties, helping to mitigate oxidative stress within cells.
The synthesis of 9-riburonosyladenine can be achieved through various methods:
- Chemical Synthesis: This involves the stepwise construction of the ribonucleoside from simpler organic molecules. Key steps include:
- Formation of the ribose sugar from ribonucleotides.
- Glycosylation with adenine under acidic or enzymatic conditions.
- Biochemical Synthesis: Enzymatic pathways in living organisms can also produce 9-riburonosyladenine. This typically occurs through:
- The action of nucleoside phosphorylases that catalyze the transfer of ribose from ribonucleotides to adenine.
The applications of 9-riburonosyladenine span various fields:
- Pharmaceuticals: Due to its role in cellular metabolism and signaling, it is being investigated for its potential therapeutic effects in conditions related to energy metabolism and oxidative stress.
- Biotechnology: It serves as a substrate in various biochemical assays and research studies focused on nucleic acid interactions and enzyme kinetics.
- Agriculture: Research is exploring its use in plant growth regulation and stress response mechanisms.
Studies examining the interactions of 9-riburonosyladenine focus on its binding affinities with various proteins and enzymes:
- Enzyme Interactions: It has been shown to interact with kinases and phosphatases, influencing their activity and thus impacting metabolic pathways.
- Receptor Binding: Investigations into its role as a signaling molecule have revealed potential interactions with adenosine receptors, which are critical for numerous physiological processes.
Several compounds share structural or functional similarities with 9-riburonosyladenine. Here are some notable examples:
| Compound Name | Structure/Functionality | Unique Features |
|---|---|---|
| Adenosine | Nucleoside similar to 9-riburonosyladenine | Directly involved in energy transfer (ATP) |
| Guanosine | Another purine nucleoside | Involved in different signaling pathways |
| Cytidine | Pyrimidine nucleoside | Functions differently in RNA synthesis |
| Uridine | Another pyrimidine nucleoside | Plays a role in RNA metabolism |
Uniqueness of 9-Riburonosyladenine
What sets 9-riburonosyladenine apart from these compounds is its specific role in cellular signaling pathways related to energy metabolism and its potential antioxidant properties. While other nucleosides contribute to similar functions, their mechanisms and biological implications can differ significantly based on their structural characteristics and metabolic pathways involved.








